Reduced Lipophilicity (XLogP3) vs. Indole-1-acetic Acid: Implications for Solubility and Permeability
2-(2-Carbamoyl-1H-indol-1-yl)acetic acid exhibits a calculated XLogP3 of 1.0, compared to 2.4 for the unsubstituted indole‑1‑acetic acid analog [1][2]. This 58% reduction in lipophilicity is driven by the introduction of the polar carbamoyl group and predicts improved aqueous solubility and reduced passive membrane permeability [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | Indole-1-acetic acid: 2.4 |
| Quantified Difference | Δ -1.4 (58% lower) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025.04.14) |
Why This Matters
Lower XLogP3 suggests the compound may be more suitable for assays requiring aqueous solubility or for designing polar pharmacophores.
- [1] PubChem. (2025). 2-(2-carbamoyl-1H-indol-1-yl)acetic acid. PubChem Compound Summary, CID 18071347. View Source
- [2] PubChem. (2025). 1H-Indole-1-acetic acid. PubChem Compound Summary, CID 90448. View Source
- [3] PubChem. (2025). Indole-3-Acetic Acid. PubChem Compound Summary, CID 802. View Source
